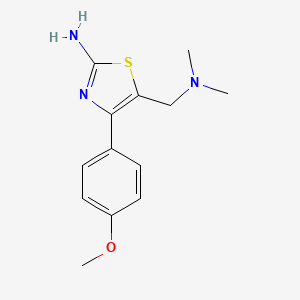
2-Iodo-4-thiocyanatoaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-4-thiocyanatoaniline is an organic compound with the molecular formula C7H5IN2S It is a derivative of aniline, where the hydrogen atoms at positions 2 and 4 on the benzene ring are substituted with iodine and thiocyanate groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-4-thiocyanatoaniline can be achieved through a multi-step process. One common method involves the iodination of 4-thiocyanatoaniline. This can be done using iodine (I2) or potassium iodide (KI) in the presence of an oxidizing agent such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl). The reaction is typically carried out in an acidic medium, such as acetic acid, to facilitate the iodination process .
Industrial Production Methods
For industrial-scale production, the use of N-iodosuccinimide (NIS) as an iodinating agent is preferred due to its high selectivity and efficiency. The reaction can be performed by grinding the reactants together at room temperature, which provides several advantages, including short reaction times, high yields, and a simple work-up procedure .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-4-thiocyanatoaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine and thiocyanate groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form amines or thiols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted anilines and thiocyanates.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include amines and thiols.
Scientific Research Applications
2-Iodo-4-thiocyanatoaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-Iodo-4-thiocyanatoaniline involves its interaction with various molecular targets. The iodine and thiocyanate groups can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of covalent bonds with biological molecules, thereby altering their function. The compound’s effects are mediated through pathways involving oxidative stress and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Nitro-4-thiocyanatoaniline: Similar in structure but with a nitro group instead of an iodine atom.
2-Iodoaniline: Lacks the thiocyanate group, making it less reactive in certain chemical reactions.
4-Thiocyanatoaniline:
Uniqueness
2-Iodo-4-thiocyanatoaniline is unique due to the presence of both iodine and thiocyanate groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C7H5IN2S |
|---|---|
Molecular Weight |
276.10 g/mol |
IUPAC Name |
(4-amino-3-iodophenyl) thiocyanate |
InChI |
InChI=1S/C7H5IN2S/c8-6-3-5(11-4-9)1-2-7(6)10/h1-3H,10H2 |
InChI Key |
MDZIJVUSNRPHJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1SC#N)I)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-(Benzyloxy)-1-((6aR,8R,9aS)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-5a,6-dihydro-1H-imidazo[2,1-b]purine](/img/structure/B15202396.png)
![(5AS,10bR)-2-mesityl-9-nitro-2,5a,6,10b-tetrahydro-4H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium chloride](/img/structure/B15202401.png)

![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzoylacetonitrile](/img/structure/B15202412.png)



![4-[6-(4-carboxyphenyl)-9,10-dioxoanthracen-2-yl]benzoic acid](/img/structure/B15202436.png)
